Cas no 1640972-04-8 (N4-Methyl Piperidinyl-4,6-pyrimidinediamine)

N4-Methyl Piperidinyl-4,6-pyrimidinediamine Chemical and Physical Properties
Names and Identifiers
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- 4,6-Pyrimidinediamine, N4-methyl-N4-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-
- N4-Methyl Piperidinyl-4,6-pyrimidinediamine
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- Inchi: 1S/C18H25N5/c1-14-8-9-23(11-15-6-4-3-5-7-15)12-16(14)22(2)18-10-17(19)20-13-21-18/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3,(H2,19,20,21)/t14-,16+/m1/s1
- InChI Key: APJAQQWDJLKNEO-ZBFHGGJFSA-N
- SMILES: C1=NC(N)=CC(N(C)[C@@H]2[C@H](C)CCN(CC3=CC=CC=C3)C2)=N1
N4-Methyl Piperidinyl-4,6-pyrimidinediamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M593930-1000mg |
N4-Methyl Piperidinyl-4,6-pyrimidinediamine |
1640972-04-8 | 1g |
$ 1866.00 | 2023-04-16 | ||
TRC | M593930-250mg |
N4-Methyl Piperidinyl-4,6-pyrimidinediamine |
1640972-04-8 | 250mg |
$ 552.00 | 2023-09-06 | ||
TRC | M593930-1g |
N4-Methyl Piperidinyl-4,6-pyrimidinediamine |
1640972-04-8 | 1g |
$ 1530.00 | 2022-06-03 | ||
TRC | M593930-500mg |
N4-Methyl Piperidinyl-4,6-pyrimidinediamine |
1640972-04-8 | 500mg |
$ 1070.00 | 2023-09-06 | ||
TRC | M593930-100mg |
N4-Methyl Piperidinyl-4,6-pyrimidinediamine |
1640972-04-8 | 100mg |
$ 236.00 | 2023-09-06 |
N4-Methyl Piperidinyl-4,6-pyrimidinediamine Related Literature
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
Additional information on N4-Methyl Piperidinyl-4,6-pyrimidinediamine
N4-Methyl Piperidinyl-4,6-Pyrimidinediamine: An Emerging Compound in Medicinal Chemistry
N4-Methyl Piperidinyl-4,6-pyrimidinediamine (CAS No. 1640972-04-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrimidines, which are widely studied for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
The structure of N4-Methyl Piperidinyl-4,6-pyrimidinediamine is characterized by a central pyrimidine ring substituted with a piperidine moiety at the N4 position and two amino groups at the 4 and 6 positions. The presence of the methyl group on the piperidine ring adds steric and electronic complexity, which can influence the compound's pharmacological profile and interactions with biological targets.
Recent research has focused on elucidating the biological activities of N4-Methyl Piperidinyl-4,6-pyrimidinediamine. Studies have shown that this compound exhibits potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is believed to involve inhibition of viral replication through interference with key viral enzymes or host cell pathways.
In addition to its antiviral properties, N4-Methyl Piperidinyl-4,6-pyrimidinediamine has also demonstrated promising antibacterial activity. Research conducted by a team at the University of California found that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The broad-spectrum activity suggests that it could be a valuable lead compound for developing new antibiotics to combat multidrug-resistant bacterial infections.
The anticancer potential of N4-Methyl Piperidinyl-4,6-pyrimidinediamine has also been explored. Preclinical studies have shown that the compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve modulation of signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
One of the key advantages of N4-Methyl Piperidinyl-4,6-pyrimidinediamine is its favorable pharmacokinetic profile. In vitro and in vivo studies have demonstrated that the compound has good solubility, stability, and bioavailability. These properties make it an attractive candidate for further development as a therapeutic agent.
However, like any new chemical entity, N4-Methyl Piperidinyl-4,6-pyrimidinediamine must undergo rigorous safety evaluation before it can be considered for clinical use. Preclinical toxicity studies are currently underway to assess potential adverse effects and determine safe dosing regimens. Preliminary results indicate that the compound is well-tolerated at therapeutic concentrations.
Moreover, efforts are being made to optimize the structure of N4-Methyl Piperidinyl-4,6-pyrimidinediamine through structure-activity relationship (SAR) studies. By systematically modifying various functional groups on the molecule, researchers aim to enhance its potency and selectivity while minimizing off-target effects. This approach is crucial for advancing the compound towards clinical trials.
In conclusion, N4-Methyl Piperidinyl-4,6-pyrimidinediamine (CAS No. 1640972-04-8) represents a promising lead compound in medicinal chemistry with potential applications in antiviral, antibacterial, and anticancer therapy. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties. As more data becomes available, this compound may pave the way for innovative treatments in various medical fields.
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